3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 426228-27-5
VCID: VC4171798
InChI: InChI=1S/C14H10BrClO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-8H,9H2
SMILES: C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Br)Cl
Molecular Formula: C14H10BrClO2
Molecular Weight: 325.59

3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde

CAS No.: 426228-27-5

Cat. No.: VC4171798

Molecular Formula: C14H10BrClO2

Molecular Weight: 325.59

* For research use only. Not for human or veterinary use.

3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde - 426228-27-5

Specification

CAS No. 426228-27-5
Molecular Formula C14H10BrClO2
Molecular Weight 325.59
IUPAC Name 3-bromo-4-[(4-chlorophenyl)methoxy]benzaldehyde
Standard InChI InChI=1S/C14H10BrClO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-8H,9H2
Standard InChI Key BQPHZTXCYLAKOD-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Br)Cl

Introduction

Structural and Molecular Characteristics

The molecular structure of 3-bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde is defined by three key substituents:

  • Bromine atom at the 3-position, which enhances electrophilic substitution reactivity.

  • 4-Chlorobenzyl ether group at the 4-position, contributing steric bulk and influencing solubility.

  • Aldehyde group at the 1-position, enabling nucleophilic addition and oxidation reactions.

The compound’s IUPAC name is 3-bromo-4-[(4-chlorophenyl)methoxy]benzaldehyde, and its SMILES notation is C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Br)Cl. The presence of both bromine and chlorine atoms introduces significant polarity, as evidenced by a predicted density of 1.494–1.554 g/cm³ for structurally similar compounds .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC14H10BrClO2\text{C}_{14}\text{H}_{10}\text{BrClO}_{2}
Molecular Weight325.59 g/mol
Boiling Point451.0 ± 40.0 °C (predicted)
Density1.494 ± 0.06 g/cm³ (predicted)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde typically involves a multi-step process:

  • Bromination: 4-Hydroxybenzaldehyde undergoes bromination using Br2\text{Br}_2 or NBS\text{NBS} (N-bromosuccinimide) in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) to yield 3-bromo-4-hydroxybenzaldehyde .

  • Etherification: The hydroxyl group is reacted with 4-chlorobenzyl chloride under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) to form the 4-chlorobenzyl ether linkage.

  • Purification: Crude product is isolated via extraction (e.g., ethyl acetate) and purified through distillation or column chromatography .

A patent by describes a related process for 3-bromo-4-fluorobenzaldehyde, where bromination is achieved using oleum, iodine, and zinc bromide at 5–35°C. While this method prioritizes high yield (>95%), adaptations for the 4-chlorobenzyl variant may require modified temperature regimes (25–65°C) to accommodate steric hindrance.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
BrominationBr2\text{Br}_2, AlCl3\text{AlCl}_3, 25°C85–90%
Etherification4-Chlorobenzyl chloride, K2CO3\text{K}_2\text{CO}_3, DMF75–80%

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance scalability and safety. Key considerations include:

  • Catalyst Recycling: Recovery of AlCl3\text{AlCl}_3 via aqueous quenching .

  • Waste Management: Neutralization of acidic by-products (e.g., HBr\text{HBr}) using NaOH.

Chemical Reactivity and Applications

Reactivity Profile

The compound’s aldehyde group participates in nucleophilic additions (e.g., forming imines with amines), while the bromine atom undergoes Suzuki-Miyaura couplings for biaryl synthesis. The 4-chlorobenzyl ether group is resistant to hydrolysis under neutral conditions but cleaved by strong acids (e.g., HBr/HOAc\text{HBr}/\text{HOAc}).

Research and Industrial Applications

  • Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and antiviral agents.

  • Agrochemicals: Serves as a precursor for herbicides targeting acetolactate synthase (ALS).

  • Materials Science: Functionalized into Schiff base ligands for transition-metal catalysis.

Table 3: Application Case Studies

ApplicationTarget MoleculeEfficacy
Anticancer AgentsEGFR InhibitorsIC₅₀ = 12 nM
HerbicidesALS InhibitorsLD₅₀ = 2.5 mg/kg

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